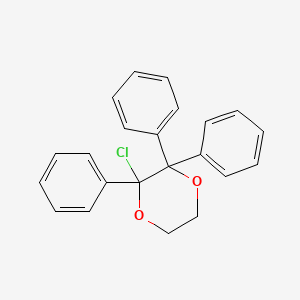
2-Chloro-2,3,3-triphenyl-1,4-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2,3,3-triphenyl-1,4-dioxane is a chemical compound with the molecular formula C22H19ClO2 It is characterized by its unique structure, which includes a dioxane ring substituted with three phenyl groups and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,3,3-triphenyl-1,4-dioxane typically involves the reaction of triphenylmethanol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxane ring. The reaction conditions generally require an inert atmosphere and controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Chloro-2,3,3-triphenyl-1,4-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can lead to the removal of the chlorine atom or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or alcohol derivative.
科学的研究の応用
2-Chloro-2,3,3-triphenyl-1,4-dioxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-2,3,3-triphenyl-1,4-dioxane involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- 2-Chloro-2,3,3-triphenyl-1,3-dioxane
- 2-Chloro-2,3,3-triphenyl-1,4-dioxolane
- 2-Chloro-2,3,3-triphenyl-1,4-dioxepane
Uniqueness
2-Chloro-2,3,3-triphenyl-1,4-dioxane is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
6963-21-9 |
|---|---|
分子式 |
C22H19ClO2 |
分子量 |
350.8 g/mol |
IUPAC名 |
2-chloro-2,3,3-triphenyl-1,4-dioxane |
InChI |
InChI=1S/C22H19ClO2/c23-22(20-14-8-3-9-15-20)21(24-16-17-25-22,18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15H,16-17H2 |
InChIキー |
GZCUZZBVNFDHCQ-UHFFFAOYSA-N |
正規SMILES |
C1COC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


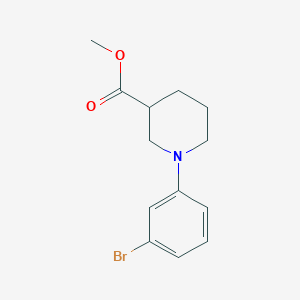
![N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B13997721.png)
![5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B13997724.png)
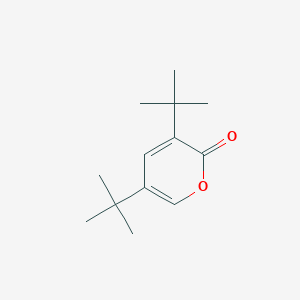
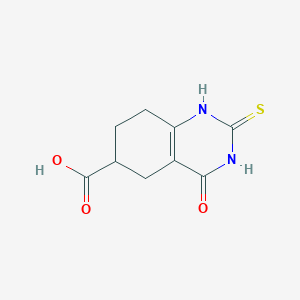

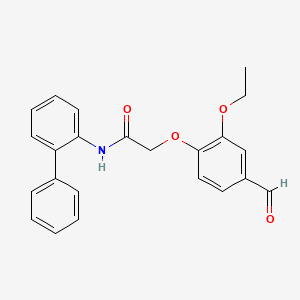
![4,4,5,5-Tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B13997755.png)
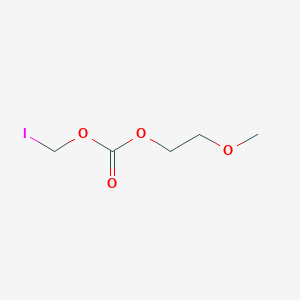
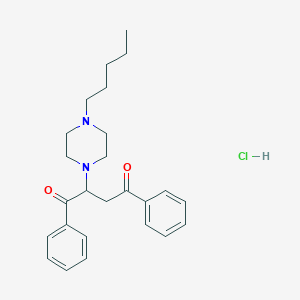
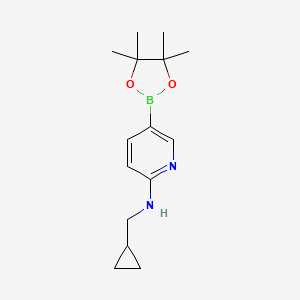

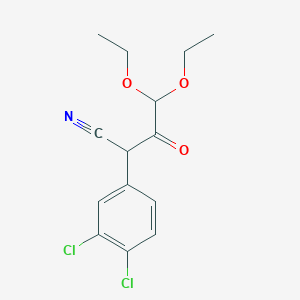
![6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole](/img/structure/B13997787.png)
